

overcoming the limitations of accelerated atmospheric corrosion testing

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Technical Support Center: Accelerated Atmospheric Corrosion Testing

This center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals working with accelerated atmospheric corrosion testing. The focus is on understanding the limitations of traditional methods and adopting more realistic testing protocols.

Troubleshooting Guide

This guide addresses specific technical issues that may arise during accelerated corrosion testing experiments.

Question: Why are the pH and specific gravity of my collected salt spray solution out of the specified range in ASTM B117, even though the reservoir solution is correct?

Answer: Fluctuations in the pH and specific gravity of the collected atomized solution are common issues. If your reservoir solution is within specification (e.g., pH 6.5-7.2 for neutral salt spray), but the collected samples are not, consider the following troubleshooting steps:

Atomizer Issues: The atomization process itself can alter the pH. It was previously expected
that the pH should increase slightly after atomization due to the release of dissolved CO2.[1]

Troubleshooting & Optimization





If your pH is decreasing or fluctuating wildly, inspect the atomizer nozzle for blockages or salt buildup.

Contamination:

- Biological: Microbiological contamination in the salt water reservoir tank can affect pH.[2]
 Drain, scrub, and sanitize the reservoir.
- Air Supply: Contaminants from the compressed air line, such as copper from piping, can leach into the bubble tower (humidifier) and subsequently affect the test atmosphere.[2]
 Check for any buildup (e.g., greenish-white deposits) in the tower and ensure the air supply is properly filtered.
- DI Water Quality: Ensure the deionized water used for the solution and the humidifier tower meets the required specifications (e.g., ASTM D1193).[1]
- Measurement Error: Before extensive troubleshooting, verify the calibration of your pH meter and hydrometer using certified standards.[1] Use a second calibrated instrument to confirm readings.

Question: My test results for the same material are not repeatable. What are the common causes of inconsistency?

Answer: Lack of repeatability is a critical issue that can invalidate test results. The most common causes include:

- Improper Sample Preparation: This is a primary source of variation. Samples must be cleaned and prepared identically to ensure consistent and accurate results.[3] Any residues or contaminants can lead to false readings or localized corrosion.
- Inconsistent Test Conditions: Failure to tightly control chamber parameters like temperature, humidity, and airflow can significantly affect results.[3] Ensure the chamber is properly calibrated and that these conditions are stable throughout the test duration.
- Sample Positioning: The angle at which samples are placed in the chamber affects how droplets collect and run off the surface. Ensure all samples are mounted at the same angle as specified by the standard (e.g., 15 to 30 degrees from the vertical).[4]



Frequently Asked Questions (FAQs)

Question: Why do my ASTM B117 salt spray test results not correlate with real-world outdoor performance?

Answer: This is a well-documented limitation of traditional, continuous salt spray testing. The correlation between ASTM B117 results and actual outdoor performance is often poor, with some studies showing a correlation coefficient as low as 0.11 for severe marine environments. [5] The primary reasons for this discrepancy are:

- Lack of Wet/Dry Cycling: Real-world exposure involves repeated cycles of wetting (rain, dew)
 and drying.[6] The continuous wetness in a B117 test prevents the formation of stable,
 protective oxide layers (passive films) on certain metals, like zinc (used in galvanized
 coatings), which artificially reduces their performance.[6]
- Absence of UV Radiation: For painted or coated materials, ultraviolet (UV) radiation from sunlight is a major cause of degradation and breakdown. The salt spray test completely omits this critical failure mechanism.
- Unrealistic Conditions: The test uses a continuous, heavy concentration of salt fog (typically 5% NaCl) at a constant elevated temperature (35°C).[6][7] These severe and static conditions do not replicate the complex, fluctuating nature of any real outdoor environment.
 [6][8]

Question: What is a Cyclic Corrosion Test (CCT), and how does it improve upon the traditional salt spray test?

Answer: A Cyclic Corrosion Test (CCT) is a more modern and realistic approach to accelerated corrosion testing. Unlike the static, continuous exposure of a salt spray test, a CCT subjects samples to a repeating cycle of different environmental conditions.[4][9] A typical cycle includes stages of:

- Salt spray/fog application.
- A drying phase.
- A humidity or condensation phase.[10][11]



This cyclic approach provides a better simulation of natural outdoor exposure.[8] The inclusion of drying periods allows for the formation of protective corrosion products, similar to what occurs in the field.[6] As a result, CCT generally shows a much better correlation with real-world performance and can more accurately predict the service life of materials and coatings. [5][12]

Data Presentation Table 1: Correlation Coefficient Comparison

This table compares the correlation of test results with performance in a severe marine environment. A perfect correlation is 1.0.

Test Method	Correlation Coefficient
ASTM B117 (Continuous Salt Spray)	~ 0.11[5]
Combined Corrosion/Weathering Cycle Test	~ 0.71[5]

Table 2: Accelerated Conversion Factor (ACF) Example

The ACF represents the number of real-world exposure days equivalent to one day in an accelerated lab test. The following data was calculated from a study comparing a specific cyclic test to a field exposure site in Wanning, Hainan (marine environment).[13]



Material	Lab Test Duration (days)	Equivalent Field Exposure (days)	Acceleration Ratio (Field Days / Lab Day)
3Cr13 Stainless Steel	5	23	4.6
10	72	7.2	
15	140	9.3	_
00Cr12Ni10MoTi Stainless Steel	5	115	23.0
10	280	28.0	
15	475	31.7	_
Data derived from corrosion kinetics models presented in the referenced study.			

Experimental Protocols Methodology: Representative Cyclic Corrosion Test (CCT)

While numerous CCT standards exist (e.g., GM9540P, ISO 11997-1), a general methodology incorporating best practices for simulating real-world conditions is outlined below. The goal is to introduce cycles of salt exposure, drying, and humidity.[10][14]

1. Sample Preparation:

[13]

- Clean test panels thoroughly to remove any oil, grease, or surface contaminants according to standard procedures (e.g., using a specified solvent).
- If testing coated systems, create a scribe (a scratch through the coating to the metal substrate) as required by the specific test standard.

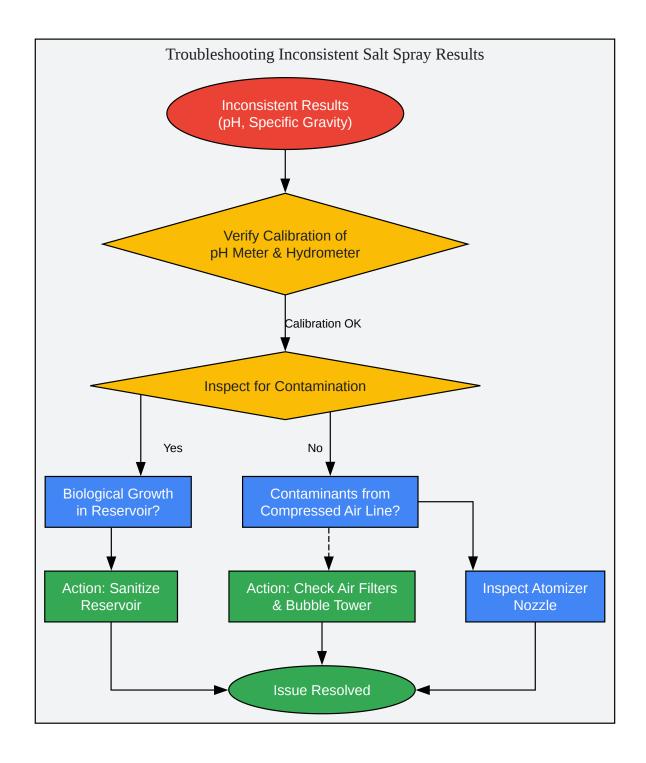


2. Chamber Setup and Calibration:

- Ensure the CCT chamber is calibrated for temperature and humidity.
- Prepare the salt solution (e.g., 5% NaCl in deionized water) and verify its pH and specific gravity.
- 3. Test Cycle Execution:
- Place samples in the chamber at a specified angle (e.g., 45 degrees from horizontal).[12]
- Program the chamber to execute a multi-stage cycle. A representative 24-hour cycle might be:
 - Stage 1: Salt Fog Application (e.g., 2 hours): Samples are exposed to an atomized salt solution at a controlled temperature (e.g., 35°C).
 - Stage 2: Ramp to Dry-Off (e.g., 2 hours): Temperature is increased (e.g., to 60°C) and humidity is reduced to dry the samples.
 - Stage 3: Dry-Off (e.g., 4 hours): Samples are held at the elevated temperature and low humidity.
 - Stage 4: Ramp to Humid Stage (e.g., 2 hours): Temperature is reduced (e.g., to 50°C) and humidity is increased.
 - Stage 5: Humid Stage (e.g., 14 hours): Samples are held at a high humidity (e.g., 95%
 RH) to simulate condensation or high moisture environments.
- Repeat the cycle for the specified test duration (e.g., 40 cycles).
- 4. Evaluation:
- Periodically remove samples for visual inspection and photographic documentation.
- At the conclusion of the test, perform a final evaluation. This may include rating the degree of rusting, blistering, or corrosion creep from the scribe according to standardized charts (e.g., ASTM D1654).



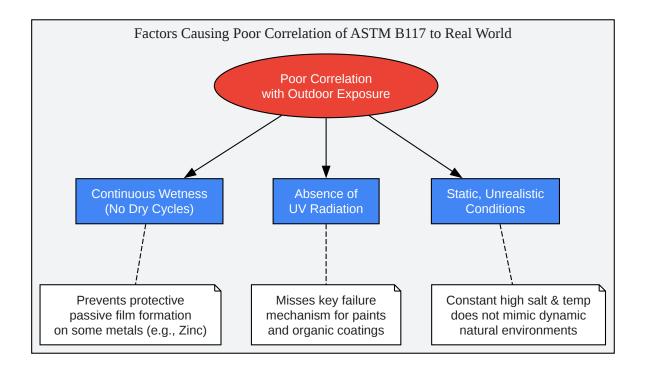
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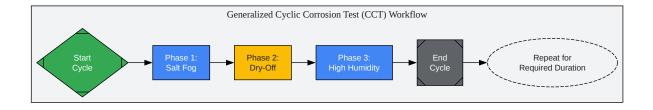


Caption: Troubleshooting workflow for inconsistent salt spray test parameters.



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Caption: Key factors behind the poor real-world correlation of ASTM B117.



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Caption: A typical three-phase workflow for a Cyclic Corrosion Test (CCT).

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